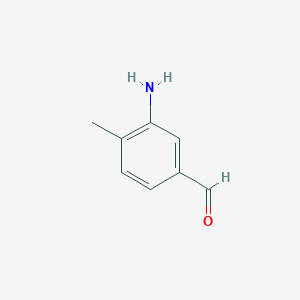

3-Amino-4-methylbenzaldehyde

Descripción general

Descripción

3-Amino-4-methylbenzaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of benzaldehyde, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Amino-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 4-methylbenzaldehyde followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a two-step, one-pot reduction/cross-coupling procedure. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Análisis De Reacciones Químicas

Adduct Formation with Amino Groups

The aldehyde group in 3-amino-4-methylbenzaldehyde reacts readily with primary amines (e.g., glycine derivatives) to form Schiff base adducts. The reaction kinetics and stability of these adducts are influenced by the substituent positions:

-

Steric and Electronic Effects : The meta-methyl group (+I inductive effect) slightly stabilizes the aldehyde’s partial positive charge, enhancing reactivity compared to para-substituted analogs. For example, 3-methyl benzaldehyde exhibits a rate constant , comparable to benzaldehyde () .

-

Adduct Stability : Adducts formed with glycine derivatives (e.g., Gly-pNA) show enhanced stability due to hydrogen bonding and resonance stabilization. The amino group at position 3 further facilitates intramolecular interactions, reducing adduct hydrolysis .

Table 1: Comparative Reactivity of Substituted Benzaldehydes

| Compound | Substituents | |

|---|---|---|

| Benzaldehyde | None | 0.499 |

| 3-Methyl benzaldehyde | 3-CH₃ | 0.486 |

| 4-Methyl benzaldehyde | 4-CH₃ | 0.150 |

| 2-Hydroxy benzaldehyde | 2-OH | 0.302 |

Multicomponent Reactions

The compound’s amino and aldehyde groups enable participation in multicomponent reactions (MCRs):

-

Pyridine Derivatives : Reacts with malononitrile and aromatic aldehydes under microwave irradiation (InCl₃ catalysis) to synthesize dihydropyridines .

-

Pyrrolo[2,3-c]carbazoles : Forms fused heterocycles via imino Diels–Alder reactions with electron-rich alkenes .

Example Reaction Pathway :

Reductive Amination and Cyclization

-

Reductive Amination : The aldehyde group can be reduced to a primary alcohol or amine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) .

-

Cyclization to Pyridinones : Reacts with β-ketoesters in polyphosphoric acid to form 3-amino-4-arylpyridin-2(1H)-ones, a scaffold prevalent in bioactive molecules .

Key Conditions :

Electronic Effects on Reactivity

The methyl group at position 4 and amino group at position 3 create unique electronic effects:

Aplicaciones Científicas De Investigación

3-Amino-4-methylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Medicine: Research is ongoing to explore its potential as a building block for drug development.

Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.

Mecanismo De Acción

The mechanism of action of 3-amino-4-methylbenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. This disruption can be achieved through redox cycling, which destabilizes cellular redox homeostasis and antioxidation systems, leading to the inhibition of fungal growth .

Comparación Con Compuestos Similares

- 4-Amino-3-methylbenzaldehyde

- 3-Amino-4-methoxybenzaldehyde

- 3-Amino-4-chlorobenzaldehyde

Comparison: 3-Amino-4-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. For example, the presence of the amino group at the third position and the methyl group at the fourth position allows for specific interactions in chemical reactions that are not observed in its isomers or analogs .

Actividad Biológica

3-Amino-4-methylbenzaldehyde, also known as 4-methyl-3-aminobenzaldehyde, is an organic compound with the molecular formula CHNO. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and anticancer properties, supported by data from relevant studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : In vitro tests indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the free radical scavenging ability of compounds.

- Results : The antioxidant activity of this compound was determined to be dose-dependent, with higher concentrations demonstrating increased scavenging capacity. The results were compared against butylated hydroxytoluene (BHT), a standard antioxidant.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study reported its effects on various cancer cell lines, highlighting its ability to induce apoptosis in cancer cells.

- Case Study : In a study involving human colorectal carcinoma cells (HCT116), treatment with this compound resulted in significant cell death at concentrations above 50 µg/mL. The compound was noted for causing morphological changes indicative of apoptosis, such as nuclear fragmentation.

| Cell Line | IC50 (µg/mL) | Morphological Changes |

|---|---|---|

| HCT116 | 45 | Apoptotic nuclei observed |

| MCF-7 | 60 | Reduced cell proliferation |

The biological activities of this compound can be attributed to its ability to interact with cellular components:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

- Antioxidant Mechanism : It likely donates electrons to free radicals, neutralizing them and preventing oxidative damage.

- Anticancer Mechanism : The induction of apoptosis suggests that it may activate intrinsic pathways leading to programmed cell death in cancer cells.

Propiedades

IUPAC Name |

3-amino-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRFCGDTWWZZBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.